S-tert-Butyl-L-cysteine hydrochloride

Description

Significance of S-tert-Butyl-L-cysteine hydrochloride in Advanced Scientific Disciplines

The significance of this compound extends across various fields, most notably in pharmaceutical development and biochemical research. In the pharmaceutical arena, it is a valuable component in the synthesis of novel therapeutic agents. Its role as a protected form of cysteine allows for the precise and controlled incorporation of this critical amino acid into complex molecules, such as peptide-based drugs. chemimpex.comsmolecule.com This controlled incorporation is vital for creating therapeutics that target cysteine-related pathways, which are implicated in a variety of diseases. chemimpex.com

In biochemical investigations, this compound is instrumental in studying protein structure and function. smolecule.com The ability to introduce a protected cysteine residue into a protein sequence and then selectively deprotect it allows researchers to probe the role of specific cysteine residues in processes like protein folding, enzyme activity, and protein-protein interactions. smolecule.com Furthermore, some studies have explored the potential antioxidant properties of cysteine derivatives, making this compound relevant in research aimed at understanding and mitigating oxidative stress in cellular environments. smolecule.com

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value | Reference |

| CAS Number | 2481-09-6 | chemimpex.comnih.govchemicalbook.comscbt.com |

| Molecular Formula | C₇H₁₆ClNO₂S | chemimpex.comnih.govchemicalbook.comscbt.com |

| Molecular Weight | 213.72 g/mol | nih.govscbt.com |

| Appearance | White to off-white crystalline powder | chemimpex.comthermofisher.com |

| Melting Point | 212 - 220 °C | chemimpex.com |

| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | smolecule.comchemicalbook.com |

| Optical Rotation | [α]²⁰/D +9 ± 2° (c=1.94 in 1N HCl) | chemimpex.com |

Foundational Role as a Protected Cysteine Derivative in Academic Investigations

The foundational role of this compound in academic research stems from its function as a protected cysteine derivative. The thiol group (-SH) of cysteine is highly reactive and can undergo unwanted side reactions during complex chemical syntheses, particularly in peptide synthesis. The bulky tert-butyl group effectively "protects" this thiol group, preventing it from participating in reactions until it is intentionally removed. smolecule.com

This protection is a cornerstone of a strategy known as orthogonal protection in solid-phase peptide synthesis (SPPS). In this strategy, different protecting groups are used for various reactive side chains of amino acids, and these groups can be removed under different chemical conditions. The S-tert-butyl group is particularly useful because it is stable under the acidic conditions typically used to remove other protecting groups like the Boc group, and also stable to the basic conditions used to remove the Fmoc group. peptide.comnih.gov

The S-tert-butyl group can be cleaved under specific conditions, such as treatment with mercury(II) acetate or strong acids like trifluoromethanesulfonic acid (TFMSA). peptide.com This selective deprotection allows for the formation of disulfide bonds at specific points in a peptide sequence, which is crucial for the correct folding and biological activity of many peptides and proteins.

Detailed research findings have demonstrated the utility of S-tert-Butyl-L-cysteine in the synthesis of complex disulfide-rich peptides, such as conotoxins and insulin (B600854) analogues. nih.govnih.govacs.org For instance, in the chemical synthesis of a palmitoyl-conjugated insulin, a tert-butyl-protected cysteine was used at position B29 to prevent undesired disulfide scrambling during the stepwise folding process. acs.org Similarly, in the synthesis of µ-conotoxin PIIIA isomers, S-tert-butyl, in conjunction with other protecting groups like trityl (Trt) and acetamidomethyl (Acm), enabled the defined and regioselective formation of multiple disulfide bonds. nih.gov These examples underscore the indispensable role of this compound as a sophisticated tool for advancing peptide and protein chemistry.

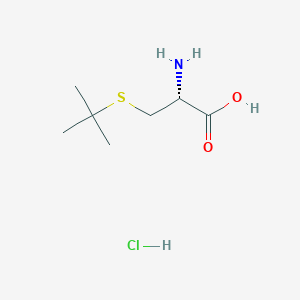

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBMYFJKEBCMDR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590416 | |

| Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2481-09-6 | |

| Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2481-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-tert-Butyl-L-cysteine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of S Tert Butyl L Cysteine Hydrochloride

Established Synthetic Pathways for S-tert-Butyl-L-cysteine hydrochloride

The traditional synthesis of this compound involves several key steps, each designed to ensure high yield and purity of the final product. These methods focus on the selective modification of the cysteine molecule.

Direct Alkylation of L-Cysteine

The most straightforward method for preparing the S-tert-butyl moiety is the direct alkylation of L-cysteine. smolecule.com This reaction involves treating L-cysteine with a tert-butylating agent, such as tert-butyl bromide, in the presence of a base. The base is crucial for deprotonating the thiol group, forming a thiolate anion, which then acts as a nucleophile to attack the tert-butyl source.

Application of Amino and Carboxylic Acid Protecting Group Strategies

The most common strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. iris-biotech.dersc.org In this method, the amino group is protected by the base-labile Fmoc group, and the carboxylic acid is often protected as a tert-butyl ester. With the amino and carboxyl groups masked, the thiol group can be selectively alkylated.

Table 1: Common Protecting Groups in S-tert-Butyl-L-cysteine Synthesis

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

|---|---|---|---|

| α-Amino Group | Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile groups |

| α-Amino Group | Boc | Acid (e.g., TFA) | Orthogonal to base-labile groups |

| Carboxyl Group | tert-Butyl (tBu) ester | Acid (e.g., TFA) | Cleaved simultaneously with tBu side-chain groups |

Data sourced from multiple research findings on peptide synthesis strategies. iris-biotech.dersc.org

The use of orthogonal protecting groups allows for their selective removal at different stages of the synthesis, enabling the construction of complex peptides with precisely controlled structures. rsc.orgrsc.org

Formation of the Hydrochloride Salt for Stability and Solubility

After the successful S-alkylation and removal of any other protecting groups, the resulting S-tert-Butyl-L-cysteine is often converted into its hydrochloride salt. smolecule.com This is typically achieved by treating a solution of the free amino acid with hydrochloric acid. nih.gov The formation of the hydrochloride salt serves two primary purposes:

Enhanced Stability: The salt form is generally more crystalline and less hygroscopic than the free amino acid, making it easier to handle and store for extended periods. smolecule.com

Increased Solubility: The hydrochloride salt significantly improves the solubility of the compound in water and other polar solvents, which is advantageous for its use in biochemical assays and as a building block in aqueous-phase peptide synthesis. chemimpex.comsmolecule.com

Advanced Synthetic Approaches to S-tert-Butyl-L-cysteine Derivatives

While established methods are reliable, research continues into more advanced and efficient synthetic strategies. These approaches aim to improve stereoselectivity, reduce reaction steps, and incorporate environmentally benign techniques.

Stereoselective Synthesis of Related Cysteine Derivatives

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in the synthesis of amino acid derivatives. Advanced stereoselective methods are employed to ensure the synthesis produces the desired stereoisomer with high purity. These methods often involve the use of chiral auxiliaries or asymmetric catalysis.

For instance, aldol (B89426) reactions using chiral auxiliaries, such as the Evans oxazolidinone, can establish specific stereocenters in the backbone of a molecule before the introduction of the cysteine moiety. While not a direct synthesis of S-tert-butyl-L-cysteine itself, these principles of controlling stereochemistry are fundamental to creating complex, non-standard amino acid derivatives. The stereochemical outcome of such reactions can be predicted and controlled by the specific reagents and reaction conditions used.

Chemo-Enzymatic Methods in Cysteine Analogue Production

Chemo-enzymatic synthesis represents a powerful approach that combines the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, offering a green alternative to traditional chemical methods. youtube.com

In the context of cysteine analogue production, enzymes like cysteine synthases or other ligases could potentially be used to form the C-S bond. Researchers are exploring the use of promiscuous enzymes that can accept modified substrates, such as a cysteine precursor and a source for the tert-butyl group. This approach can streamline the synthesis by telescoping multiple steps into a single, enzyme-catalyzed reaction. The integration of enzymatic steps for creating or modifying amino acids is a growing field, aiming to produce complex molecules like peptide-based therapeutics more efficiently. acs.orgsigmaaldrich.cn

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is dictated by the functional groups present in its structure: the carboxylic acid, the primary amine (as a hydrochloride salt), and the tert-butyl protected sulfur atom. The tert-butyl group serves as a robust shield for the reactive thiol, allowing for selective reactions at the amino and carboxyl termini while preventing undesired side reactions of the sulfur, such as oxidation. bachem.com The derivatization of this compound typically involves standard amino acid chemistry, such as peptide bond formation, while its unique reactivity is most apparent during the strategic removal of the protecting group.

In S-tert-Butyl-L-cysteine, the sulfur atom is part of a thioether linkage. While thiols are known to be potent nucleophiles, especially in their deprotonated thiolate form (R-S⁻), the sulfur in a thioether is significantly less nucleophilic. libretexts.orgmsu.edu The sulfur atom in S-tert-Butyl-L-cysteine possesses lone pairs of electrons and can act as a nucleophile, reacting with powerful electrophiles to form ternary sulfonium (B1226848) salts. msu.edu However, the bulky tert-butyl group sterically hinders the sulfur atom, further reducing its reactivity compared to less hindered thioethers. smolecule.com

In the context of chemical synthesis, the S-tert-butyl group functions primarily as a protecting group. Therefore, reactions involving the direct formation of new thioether bonds from the protected sulfur are not common practice. Instead, the typical strategy involves the deprotection of the S-tert-butyl group to yield a free thiol, which is a much more potent nucleophile for subsequent thioether formation via S-alkylation. masterorganicchemistry.com Nevertheless, research into the synthesis of complex cyclic peptides has explored strategies for creating thioether bridges using orthogonally protected cysteine residues, where the S-tert-butyl group's stability allows for selective manipulations elsewhere in the molecule. researchgate.netnih.gov

The primary function of the S-tert-butyl protecting group is to prevent the sulfur atom from undergoing oxidation to form a disulfide bond (cystine). bachem.com Consequently, this compound is inherently stable to many oxidizing agents used in peptide synthesis. The formation of a disulfide bridge from a cysteine residue protected with a tert-butyl group is a two-step process: first, the protecting group must be removed, and second, the resulting free thiol is oxidized. peptide.comresearchgate.net

The general mechanism for disulfide bond formation involves the oxidation of two cysteine thiol groups. nih.govnih.gov This can occur through various methods in a research setting, including air oxidation, which is often slow and catalyzed by trace metals, or through the use of specific chemical oxidants. nih.gov After the S-tert-butyl group is cleaved, the liberated cysteine can be oxidized to form a disulfide. Common reagents used for this purpose in peptide chemistry include iodine, thallium(III) trifluoroacetate, or dimethyl sulfoxide (B87167) (DMSO) based systems. peptide.comresearchgate.netnih.gov The choice of oxidant and reaction conditions is critical for achieving high yields and avoiding side reactions. The stability of the S-tert-butyl group allows for its presence during the formation of other disulfide bonds within a peptide containing multiple cysteine residues with different, orthogonally-cleavable protecting groups. bachem.comresearchgate.net

As an amino acid derivative, this compound possesses both an acidic carboxylic acid group and a basic amino group, making it an amphoteric molecule. The hydrochloride salt form signifies that under acidic conditions, the amino group is protonated (-NH₃⁺). The reactivity of cysteine and its derivatives is highly dependent on the pH of the environment. nih.govnih.gov

The most significant pH-dependent reactivity relates to the thiol group, although in this case, it is protected. For a free cysteine, the thiol group (pKa ~8-9) can deprotonate to form a thiolate anion (S⁻). nih.gov This thiolate is a much stronger nucleophile than the protonated thiol. nih.govnih.gov While the S-tert-butyl group itself is not ionizable, the principles of pH-dependent reactivity apply to the molecule's other functional groups and are crucial for understanding the behavior of the deprotected form. The reactivity of the α-amino and α-carboxyl groups, and thus their participation in reactions like peptide coupling, is influenced by pH. For instance, selective modification of cysteine residues in peptides can be achieved by controlling the pH to exploit the differences in the pKa values of N-terminal, C-terminal, and in-chain cysteines. nih.govnih.gov Recent studies have also highlighted that pH is a critical factor in the deprotonation of the sulfhydryl group of cysteine, which facilitates its effective nucleophilic attack in various reactions. researchgate.net

Table 1: General pH-Dependent Species of a Cysteine Derivative This table illustrates the general concept of how pH affects the ionization state of a cysteine molecule, which influences its reactivity. The exact pKa values can vary depending on the specific molecular environment.

| pH Range | Predominant Species | Charge | Key Reactive Groups |

| pH < 2 | H₃N⁺-CHR-COOH | +1 | Carboxylic Acid |

| pH 2-8 | H₃N⁺-CHR-COO⁻ | 0 (Zwitterion) | Amino Group, Carboxylate |

| pH 8-10 | H₂N-CHR-COO⁻ | -1 | Amino Group, Thiolate |

| pH > 10 | H₂N-CHR-COO⁻ | -1 | Amino Group, Thiolate |

| Data derived from general principles of amino acid and thiol chemistry. nih.govnih.gov |

Regeneration of Free Thiol Groups from S-tert-Butyl Protected Cysteine

The cleavage of the S-tert-butyl (tBu) group to regenerate the free thiol is a key transformation in the use of this compound in synthesis. The tBu group is known for its high stability, particularly its resistance to cleavage by trifluoroacetic acid (TFA), a common reagent used for deprotecting other acid-labile groups (e.g., Boc, Trt) during solid-phase peptide synthesis (SPPS). peptide.comacs.org This stability makes it an excellent orthogonal protecting group.

Several methods have been established for the removal of the S-tBu group.

Heavy Metal-Mediated Cleavage: A traditional method involves treating the protected peptide with mercury(II) salts, such as mercury(II) acetate (B1210297) [Hg(OAc)₂] or mercury(II) trifluoroacetate, in an acidic medium like aqueous acetic acid or TFA. researchgate.netsigmaaldrich.com The resulting mercury-sulfur complex is then treated with a reducing agent like β-mercaptoethanol or dithiothreitol (B142953) (DTT) to release the free thiol. sigmaaldrich.com While effective, the high toxicity of mercury reagents has led to a search for alternative methods.

Acid-Mediated Cleavage: Stronger acid systems can cleave the S-tBu group. Reagents such as 1 M trimethylsilyl (B98337) bromide (TMSBr) with thioanisole (B89551) as a scavenger in TFA have been shown to be effective. researchgate.net Trifluoromethanesulfonic acid (TFMSA) can also be used. peptide.com The use of scavengers is critical in these methods to trap the tert-butyl cation that is formed, preventing side reactions such as the re-alkylation of the desired thiol or alkylation of other sensitive residues like tryptophan or methionine. acs.org

Palladium-Based Cleavage: In some applications, palladium chloride (PdCl₂) has been successfully employed for the deprotection of S-tBu groups under aqueous conditions, offering a milder alternative to heavy metal or strong acid treatments. ucl.ac.uk

Table 2: Selected Methods for the Deprotection of S-tert-Butyl Cysteine

| Reagent(s) | Conditions | Scavenger/Quencher | Reference(s) |

| Mercury(II) Acetate [Hg(OAc)₂] | Ice-cold TFA or 10% aq. acetic acid, pH 4, room temp. | β-mercaptoethanol | peptide.comresearchgate.netsigmaaldrich.com |

| Silver Trifluoromethanesulfonate (AgOTf) | Cold (4 ºC) TFA | Anisole, Dithiothreitol (DTT) | peptide.com |

| Trimethylsilyl bromide (TMSBr) / TFA | 1M TMSBr in TFA, room temp. | Thioanisole, 1,2-ethanedithiol | researchgate.net |

| Trifluoromethanesulfonic acid (TFMSA) | Used in Boc chemistry for simultaneous cleavage | Thioanisole | peptide.com |

| Palladium Chloride (PdCl₂) | Aqueous conditions | Not specified | ucl.ac.uk |

Applications of S Tert Butyl L Cysteine Hydrochloride in Peptide Synthesis and Protein Engineering

Utility as a Thiol Protecting Group in Solid-Phase Peptide Synthesis

In the stepwise assembly of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), protecting reactive amino acid side chains is crucial to prevent unwanted chemical reactions and ensure the correct peptide sequence is formed. rsc.orgacs.org The thiol group (-SH) of cysteine is highly nucleophilic and susceptible to oxidation, making it one of the most sensitive residues during peptide synthesis. acs.orgmdpi.com The S-tert-butyl (tBu) group is one of several protecting groups employed to mask this reactivity. peptide.com It is particularly used in the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of peptide synthesis. rsc.org

The primary role of the S-tert-butyl protecting group is to prevent the cysteine thiol from engaging in undesirable side reactions. rsc.orgacs.org The thiol group is prone to oxidation, which can lead to the unintended formation of disulfide bonds. Furthermore, its nucleophilic nature can lead to side reactions like alkylation. rsc.org By capping the thiol as a thioether, the S-tert-butyl group effectively renders it inert to common reagents and conditions used during peptide synthesis, thereby preventing these unwanted transformations. rsc.orgacs.org Cysteine residues, especially at the C-terminal position, are also prone to racemization and elimination reactions (forming dehydroalanine), which can be influenced by the choice of protecting group. csic.es Appropriate protection is therefore essential to maintain the structural integrity and chirality of the amino acid within the growing peptide chain. acs.orgcsic.es

The stability of the S-tert-butyl group under various conditions allows for the selective modification of other parts of the peptide. mdpi.comexplorationpub.com Because the tBu group is stable under the trifluoroacetic acid (TFA) cleavage conditions typically used in Fmoc-SPPS to remove other side-chain protecting groups, it provides an orthogonal protection strategy. peptide.comsigmaaldrich.com This stability enables chemists to deprotect and modify other amino acid residues or perform on-resin cyclization without disturbing the protected cysteine. peptide.comsigmaaldrich.com

Once the main peptide backbone is synthesized and other modifications are complete, the S-tert-butyl group can be removed to reveal the free thiol. rsc.orgsigmaaldrich.com This deprotection is typically achieved using strong acids or heavy metal ions, such as mercury(II) acetate (B1210297), followed by treatment with a reducing agent like β-mercaptoethanol. sigmaaldrich.com This targeted deprotection allows for the subsequent site-specific modification of the cysteine residue, such as conjugation to drugs, fluorescent probes, or other molecules. explorationpub.comacs.org

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features |

|---|---|---|---|

| Trityl | Trt | TFA-based cleavage cocktails (e.g., TFA/TIS/H₂O) | Labile to standard cleavage; cost-effective for routine synthesis. sigmaaldrich.com |

| tert-Butyl | tBu | Hg(OAc)₂ followed by β-mercaptoethanol; PdCl₂. rsc.orgsigmaaldrich.comresearchgate.net | Stable to TFA; allows for post-synthesis modification. peptide.comsigmaaldrich.com |

| Acetamidomethyl | Acm | Hg(OAc)₂ or Ag(OTf); Iodine (for disulfide formation). sigmaaldrich.com | Stable to TFA; allows for peptide purification before deprotection. sigmaaldrich.com |

| tert-Butylthio | StBu | Reduction with thiols (e.g., DTT) or phosphines. sigmaaldrich.com | Allows for on-resin thiol deprotection for modification or disulfide formation. sigmaaldrich.comresearchgate.net |

| 4-Methoxytrityl | Mmt | Dilute (1%) TFA in DCM. peptide.com | Highly acid-labile; useful for selective on-resin deprotection. peptide.com |

Integration into Peptides and Proteins for Structural and Functional Studies

The incorporation of S-tert-butyl-L-cysteine into peptides provides a powerful tool for investigating protein structure, function, and dynamics. chemimpex.com

The bulky tert-butyl group can exert a steric influence on the local conformation of the peptide backbone. acs.org While research on S-tert-butyl-cysteine's specific conformational impact is part of broader studies, the effect of tert-butyl groups on other amino acids, such as proline, has been shown to significantly influence peptide geometry. For instance, a tert-butyl group on proline can stabilize specific β-turn conformations. acs.org Similarly, the presence of the S-tert-butyl group on a cysteine residue can restrict conformational freedom in its vicinity, which can be leveraged in structural studies to probe or stabilize certain secondary structures. nih.gov

S-tert-butyl-L-cysteine is used in studies of protein folding, particularly for proteins that contain disulfide bonds. nih.govnih.gov By synthesizing a peptide with S-tert-butyl protected cysteines, researchers can maintain the polypeptide in a reduced, unfolded state. nih.gov A new method for oxidative folding involves using S-tert-butylthiolated polypeptides, which can be folded in high yields by reacting them with an excess of cysteine in a slightly alkaline buffer. nih.gov This approach offers advantages such as the easy purification and storage of the protected peptide and eliminates the risk of cysteine alkylation during cleavage from the resin. nih.gov This controlled initiation of folding allows for the study of folding pathways and the trapping of folding intermediates, providing insights into the mechanisms of protein assembly and the formation of native and non-native structures. nih.govrsc.org

The ability to selectively deprotect the S-tert-butyl group at a desired stage is crucial for creating dynamic protein probes. rsc.orgresearchgate.net After the synthesis and purification of a peptide containing Cys(tBu), the protected residue acts as a latent free thiol. sigmaaldrich.com Its deprotection can be triggered chemically, for example, using palladium chloride under aqueous conditions, to unmask the reactive thiol group in a controlled manner. rsc.orgresearchgate.net This newly exposed thiol can then react with specific reagents in situ to attach spectroscopic probes, cross-linkers, or other labels. This strategy is valuable for studying protein-protein interactions, enzyme mechanisms, and cellular dynamics, where the timing and location of the probe's activation are critical.

| Reagent/Method | Conditions | Application Notes |

|---|---|---|

| Mercury(II) Acetate [Hg(OAc)₂] | 1. Dissolve peptide in ice-cold TFA. 2. Add Hg(OAc)₂ (10 eq.). 3. Stir at RT for 3 hrs. 4. Remove TFA, redissolve in 10% aq. acetic acid. 5. Add β-mercaptoethanol (20 eq.). sigmaaldrich.com | Classical but less common now due to the toxicity of mercury reagents. sigmaaldrich.com |

| Palladium(II) Chloride (PdCl₂) | Aqueous conditions. rsc.orgresearchgate.net | Used for deprotection in aqueous media, suitable for biological applications such as the synthesis of activity-based probes. rsc.orgresearchgate.net |

| Trifluoromethanesulfonic acid (TFMSA) / TFA | Strong acid cleavage cocktails. peptide.com | The tBu group is generally stable to standard TFA cleavage but can be removed under stronger acidic conditions. peptide.com |

Design and Synthesis of Modified Peptides and Peptidomimetics Incorporating S-tert-Butyl-L-cysteine

The design and synthesis of peptides with novel structures and functions rely heavily on the strategic use of protected amino acids. S-tert-Butyl-L-cysteine hydrochloride, a derivative of L-cysteine, is a cornerstone building block in this field. Its primary role is to provide a stable, protected form of cysteine's highly reactive thiol (-SH) group during the incremental process of peptide chain assembly, particularly in Solid-Phase Peptide Synthesis (SPPS). smolecule.comchemimpex.com The sterically bulky tert-butyl group effectively shields the sulfur atom, preventing unwanted side reactions and allowing for the precise, sequential addition of other amino acids to build the desired peptide backbone. smolecule.com

The incorporation of S-tert-butyl-L-cysteine is a critical step in the synthesis of peptides destined for specific modifications. Once the primary peptide sequence is assembled, the tert-butyl protecting group can be selectively removed under specific acidic conditions to expose the nucleophilic thiol group. smolecule.comresearchgate.net This unmasked cysteine residue becomes a reactive handle for a wide array of chemical modifications. Researchers can introduce fluorescent labels, cross-linking agents, or other moieties to study protein interactions, folding, and function. smolecule.com

Furthermore, the controlled deprotection of S-tert-butyl-cysteine residues is fundamental to creating peptides with specific three-dimensional structures, such as those stabilized by disulfide bonds. nih.govbiosynth.com In the synthesis of peptides with multiple cysteine residues, orthogonal protection strategies are often employed, where different types of protecting groups are used for different cysteines. This allows for the sequential and controlled formation of specific disulfide bridges, which is crucial for mimicking the native structure and biological activity of proteins and peptide hormones.

The synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved stability or bioavailability—also benefits from the use of S-tert-butyl-L-cysteine. For instance, the creation of "stapled peptides," where the peptide's helical structure is reinforced by a synthetic brace, often involves cysteine residues. The synthesis of thioether-stapled peptides, for example, relies on the reaction between a cysteine thiol and an electrophilic group incorporated elsewhere in the peptide chain. nih.gov The use of a protected cysteine like S-tert-butyl-L-cysteine ensures the thiol is unreactive until the desired moment of cyclization.

Despite its utility, the use of tert-butyl-based protecting groups, including S-tert-butyl-cysteine, is not without challenges. A known side reaction during the final cleavage step of SPPS—when the peptide is released from the solid support and all protecting groups are removed—is the re-attachment of tert-butyl cations to the newly deprotected cysteine thiol. acs.org This results in the formation of an unintended S-tert-butylated peptide, which can be difficult to separate from the desired product. Research has focused on developing optimized cleavage cocktails containing specific "scavenger" molecules to trap these reactive cations and mitigate the formation of this side product. acs.org

Table 1: Research Findings on Scavenger Strategies to Mitigate S-tert-butylation During TFA Cleavage This interactive table summarizes various scavenger combinations tested to prevent the formation of S-tert-butylated cysteine residues during peptide synthesis.

| Scavenger Cocktail | Key Findings | Reference |

|---|---|---|

| TFA/TIS/H₂O (95:2.5:2.5) | Standard cleavage cocktail; used as a baseline for comparison. Can lead to significant S-tert-butylation. | acs.org |

| TFA/TIS/H₂O/Thioanisole (B89551)/DMS/1% DTT | A combination of thioanisole and DMS in the presence of DTT was found to be beneficial in reducing side reactions. | acs.org |

| Two-Step Cleavage | Initial treatment with a lower concentration of TFA (70%) and a scavenger mix, followed by increasing the TFA concentration to 80% for the remainder of the cleavage. This method showed optimal results in minimizing S-tert-butylation. | acs.org |

The versatility of cysteine, once deprotected, allows for a range of advanced modifications beyond simple disulfide bonds or labeling. Recent methodologies have demonstrated the ability to directly edit the cysteine side chain into other functional groups. For example, a chemoselective process can convert the nucleophilic cysteine thiol into an electrophilic alkyl halide. acs.org This "umpolung" or reversal of reactivity opens up new possibilities for subsequent reactions that are typically incompatible with native peptide side chains, greatly expanding the chemical space available for designing novel peptidomimetics and protein-based tools. acs.orgnih.gov

Table 2: Examples of Modified Peptides and Peptidomimetics Synthesized Using Cysteine Chemistry This interactive table provides examples of advanced peptide structures achieved through the strategic incorporation and modification of cysteine residues.

| Modification Type | Description | Starting Material | Application/Significance | Reference |

|---|---|---|---|---|

| C-Terminal Esterification | Synthesis of peptides with modified C-terminal esters by anchoring the cysteine side-chain to a trityl resin. | Fmoc-Cys-OMe | Useful for studying protein prenylation and creating analogs of bioactive peptides like yeast a-factor. | nih.gov |

| Thioether Cyclization (Stapling) | Intramolecular reaction between a cysteine thiol and an electrophilic partner (e.g., a bromoacetate (B1195939) group) to form a cyclic, structurally constrained peptide. | Linear peptide with protected Cys and an electrophile. | Stabilizes secondary structures like α-helices, enhancing proteolytic resistance and cell permeability. | nih.gov |

| Desulfurative Halogenation | Direct conversion of a cysteine side chain into a 3-iodoalanine residue using a chemoselective, light-mediated reaction. | Cysteine-containing peptide. | Creates an electrophilic handle within the peptide for subsequent, novel functionalization reactions not typically possible with natural amino acids. | acs.org |

| Lanthipeptide Formation | Nucleophilic thiolation reaction where a cysteine methyl ester attacks an iodinated peptide to form a lanthionine (B1674491) bridge. | Iodinated peptide and cysteine methyl ester. | Synthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent biological activities. | acs.org |

Biochemical and Biological Research Applications of S Tert Butyl L Cysteine Hydrochloride

Investigation of Enzyme Activities and Protein-Biomolecule Interactions

The strategic use of S-tert-Butyl-L-cysteine hydrochloride has provided insights into the function of enzymes and the nature of protein interactions. The presence of the tert-butyl group can modulate the accessibility and reactivity of the thiol group, offering a means to probe specific molecular interactions.

Studies on Cysteine-Dependent Enzyme Pathways and Active Sites

This compound is instrumental in the study of enzymes that rely on cysteine residues for their catalytic activity. The bulky tert-butyl group can act as a probe to understand the spatial constraints of an enzyme's active site. fastercapital.comnih.gov By attempting to incorporate this modified amino acid into a peptide substrate, researchers can assess the geometric tolerance of the active site. If the enzyme's activity is diminished or inhibited, it suggests that the active site is too sterically hindered to accommodate the bulky side chain, providing valuable information about its topography. fastercapital.com

Furthermore, this compound can be used in the synthesis of activity-based probes (ABPs). nih.govpsu.edustanford.edu These probes are designed to covalently modify the active site of a specific enzyme or class of enzymes, allowing for their detection and characterization in complex biological mixtures. The tert-butyl group can be incorporated into the design of such probes to investigate the accessibility and reactivity of cysteine residues within the active sites of cysteine proteases, a large family of enzymes involved in numerous physiological and pathological processes. nih.govnih.gov

Exploration of Interactions with Metal Ions and Other Biomolecules

The thiol group of cysteine is a primary binding site for many metal ions in biological systems. nih.govnih.gov this compound can be employed to investigate the role of cysteine residues in metalloproteins. The steric bulk of the tert-butyl group can influence the coordination geometry around a metal center, potentially altering the metal-binding affinity and the protein's function. fastercapital.com

Role in Cellular Processes and Redox Biology

The redox activity of the cysteine thiol group is central to many cellular processes, including antioxidant defense and signal transduction. This compound, as a modified cysteine, offers a means to explore these phenomena.

Assessment of Antioxidant Properties and Free Radical Scavenging Capacity

Like its parent molecule L-cysteine, this compound possesses antioxidant properties. nih.gov The thiol group can participate in redox reactions, scavenging harmful free radicals. nih.gov The antioxidant capacity of cysteine derivatives can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays. nih.gov While specific quantitative data for this compound is not extensively reported in comparative studies, the general principle is that the thiol group can donate a hydrogen atom to neutralize free radicals. nih.gov

The bulky tert-butyl group may, however, influence the rate and efficiency of this scavenging activity due to steric effects. fastercapital.com It is hypothesized that while the intrinsic antioxidant potential of the thiol group remains, its accessibility to certain radical species might be altered compared to the unhindered thiol of L-cysteine.

Contribution to the Mitigation of Oxidative Stress in Biological Environments

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Cysteine plays a crucial role in mitigating oxidative stress, primarily as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govnih.gov While this compound can act as a direct antioxidant, its potential to serve as a precursor for glutathione synthesis is less clear and likely hindered by the presence of the stable tert-butyl group, which is not readily cleaved in vivo.

Comparative Biochemical Analysis with L-Cysteine

A direct comparison between this compound and L-cysteine highlights the significant influence of the tert-butyl group on the molecule's biochemical behavior.

| Property | L-Cysteine | This compound |

| Structure | Contains a free thiol (-SH) group | Thiol group is protected by a bulky tert-butyl group |

| Steric Hindrance | Minimal | Significant |

| Reactivity of Thiol | High | Reduced due to steric hindrance |

| Role in Peptide Synthesis | Can form disulfide bonds | Used as a protected amino acid to prevent disulfide bond formation |

| Precursor for Glutathione | Direct precursor | Not a direct precursor due to the stable S-tert-butyl bond |

| Interaction with Enzyme Active Sites | Can readily access most active sites | Access may be restricted in sterically constrained active sites |

| Metal Ion Coordination | Readily participates in metal ion coordination | Steric bulk may alter coordination geometry and affinity |

The primary difference lies in the steric hindrance imparted by the tert-butyl group. fastercapital.comresearchgate.net In L-cysteine, the thiol group is highly reactive and can readily form disulfide bonds, a key feature in protein folding and structure. In contrast, the tert-butyl group in this compound effectively "protects" the thiol group, preventing its oxidation and the formation of disulfide bonds. This property is exploited in peptide synthesis to control the formation of specific disulfide linkages.

In the context of redox biology, L-cysteine is a direct and crucial precursor for the synthesis of glutathione, the body's primary intracellular antioxidant. nih.govnih.govnih.gov The enzymatic machinery responsible for glutathione synthesis recognizes and utilizes L-cysteine. It is unlikely that this compound can efficiently serve this role, as the carbon-sulfur bond of the tert-butyl group is not easily cleaved by the relevant enzymes.

Furthermore, the cellular uptake and metabolism of these two compounds can differ. T-cells, for example, have distinct transport systems for cysteine and its oxidized form, cystine, and the regulation of these transporters is critical for immune function. nih.gov The bulky tert-butyl group may affect the recognition and transport of this compound by these cellular systems.

In studies of oxidative stress, L-cysteine and its disulfide, L-cystine, form a major redox couple in the plasma, and the redox potential of this couple is a key indicator of systemic oxidative stress. nih.govnih.gov The introduction of the stable tert-butyl group would fundamentally alter the redox behavior of the molecule, making it a useful tool to dissect the specific roles of the free thiol group in these processes.

Potential Role as a Cysteine Source Following Deprotection

In chemical and biological research, particularly in solid-phase peptide synthesis (SPPS), this compound functions as a stable precursor to L-cysteine. smolecule.compeptide.com The S-tert-butyl (tBu) protecting group is robust and stable under various conditions, including the repeated acidic treatments used in Boc/Benzyl (Bn) synthesis strategies and the basic conditions for Fmoc group removal in the more common Fmoc/tBu strategy. rsc.orgsigmaaldrich.com This stability allows for the stepwise assembly of a peptide chain without interference from the cysteine thiol. sigmaaldrich.com

Once the desired peptide sequence is assembled, the tBu group must be removed to liberate the free thiol group of the cysteine residue, which is often crucial for the peptide's final structure and biological function, such as forming disulfide bridges. rsc.orgsigmaaldrich.com The process of removing this protecting group is known as deprotection. The choice of deprotection method is critical and depends on the stability of the rest of the peptide.

Several methods have been developed for the deprotection of the S-tert-butyl group:

Acid-mediated Deprotection (Acidolysis): Strong acids are commonly used to cleave the tBu group. Trifluoroacetic acid (TFA) is a standard reagent in peptide chemistry for cleaving peptides from the resin and removing many side-chain protecting groups. peptide.comnih.gov However, the S-t-butyl group is notably stable in TFA. peptide.compeptide.com Studies have shown that incubation in neat TFA removes only about 20% of the tBu group. nih.gov The addition of a cation scavenger, such as triisopropylsilane (B1312306) (TIS), which is typically used to prevent side reactions, only marginally improves the deprotection yield for Cys(tBu) and can promote the formation of unwanted disulfide bonds. nih.gov More potent acid cocktails, such as those containing trifluoromethanesulfonic acid (TFMSA), are more effective at removing the tBu group. peptide.com

Heavy Metal-Mediated Deprotection: Reagents containing heavy metals, such as mercury(II) acetate (B1210297), can effectively cleave the S-tert-butyl bond. sigmaaldrich.compeptide.com The peptide is typically dissolved in a suitable solvent and treated with the mercury salt. sigmaaldrich.com However, due to the high toxicity and environmental hazards associated with mercury compounds, this method is now used less frequently. sigmaaldrich.com

The controlled deprotection of S-tert-Butyl-L-cysteine allows researchers to unmask the reactive cysteine residue at a specific point in their experimental design, enabling its participation in protein folding, disulfide bond formation, or other modifications. smolecule.com

| Method | Reagents | Conditions | Key Findings and Remarks | Reference |

|---|---|---|---|---|

| Acidolysis | Trifluoroacetic Acid (TFA) | Neat TFA, room temperature or 37 °C | Inefficient; only ~20% deprotection observed. The S-tBu group is considered stable to standard TFA cleavage conditions. | peptide.comnih.gov |

| Acidolysis with Scavenger | TFA / Triisopropylsilane (TIS) | Typically 95-98% TFA, 2-5% TIS | Slightly enhances deprotection but also promotes disulfide formation. Not sufficient for complete removal. | nih.gov |

| Strong Acidolysis | Trifluoromethanesulfonic acid (TFMSA) | Used in cocktails, often with TFA | Effective for removing the S-tBu group, often simultaneously with peptide cleavage from the resin in Boc-based synthesis. | peptide.com |

| Heavy Metal-Mediated | Mercury(II) acetate [Hg(OAc)₂] | Aqueous acetic acid, pH 4.0, followed by treatment with β-mercaptoethanol. | Effective for cleavage but use is limited due to the high toxicity of mercury reagents. | sigmaaldrich.compeptide.com |

Impact of the Bulky tert-Butyl Group on Biological Recognition and Activity

The introduction of a tert-butyl group onto the sulfur atom of L-cysteine has a profound impact on the molecule's physical, chemical, and biological properties. This bulky, non-polar alkyl group fundamentally alters how the amino acid derivative interacts with biological systems compared to the native L-cysteine.

Steric Hindrance: The most significant effect of the tert-butyl group is steric hindrance. smolecule.com Its large size physically blocks the sulfur atom, preventing the molecule from fitting into the active sites of enzymes or the binding pockets of receptors that are specific for L-cysteine or glutathione. researchgate.net Cysteine's biological roles are often mediated by its nucleophilic thiol group, which participates in enzymatic reactions, metal coordination, and redox chemistry. nih.gov By sterically encumbering this group, the S-tert-butyl modification effectively masks the normal reactivity and biological activity of cysteine.

Inhibition of Disulfide Bonding: The formation of disulfide bonds is a critical post-translational modification that stabilizes the three-dimensional structure of many proteins. nih.gov The S-tert-butyl group completely prevents the cysteine residue from participating in oxidative disulfide bond formation, a role that is restored only after its removal. sigmaaldrich.com

| Property | L-Cysteine | S-tert-Butyl-L-cysteine | Consequence for Biological Recognition & Activity | Reference |

|---|---|---|---|---|

| Thiol Group (Sulfhydryl) | Free and highly reactive (-SH) | Blocked by a bulky tert-butyl group (-S-C(CH₃)₃) | The derivative is non-nucleophilic and cannot participate in reactions typical of cysteine, such as conjugate addition or enzymatic catalysis. | smolecule.comnih.gov |

| Steric Profile | Small side chain | Large, sterically hindered side chain | Prevents binding to most enzyme active sites and protein receptors that recognize native L-cysteine. | smolecule.com |

| Polarity/Hydrophobicity | Polar side chain | Non-polar, hydrophobic side chain | Alters solubility and interactions with biological macromolecules, making it incompatible with polar binding pockets. | smolecule.com |

| Disulfide Bond Formation | Readily oxidized to form cystine (disulfide bridges) | Chemically incapable of forming disulfide bonds | The protected form cannot be used for structural protein folding until after deprotection. | rsc.orgsigmaaldrich.com |

Medicinal Chemistry and Pharmaceutical Development Utilizing S Tert Butyl L Cysteine Hydrochloride

Applications in Drug Formulation and Enhanced Therapeutic Delivery

The physicochemical properties of a drug molecule are critical determinants of its bioavailability and therapeutic efficacy. S-tert-Butyl-L-cysteine hydrochloride plays a significant role in optimizing these properties, particularly in the context of drug stability and solubility.

The incorporation of this compound into peptide-based therapeutics is a key strategy for enhancing their stability. The tert-butyl group acts as a protecting group for the highly reactive thiol moiety of cysteine. rsc.org This protection is crucial during peptide synthesis and formulation to prevent unwanted side reactions such as oxidation and disulfide bond formation, which can lead to aggregation and loss of biological activity. rsc.orgresearchgate.net The stability conferred by the tert-butyl group is a significant advantage in the development of robust pharmaceutical formulations with extended shelf-life.

In solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery, the choice of protecting groups for cysteine is critical. nih.gov The Fmoc/tert-butyl (tBu) strategy is a widely used approach, highlighting the importance of the tert-butyl group in ensuring the stability of the peptide chain during synthesis. rsc.org While various protecting groups are available for cysteine, the tert-butyl group offers a balance of stability under certain conditions and amenability to cleavage when required. rsc.orgnih.gov Furthermore, initial evidence suggests that peptides protected with certain groups, which can be conceptually related to the structural impact of the tert-butyl group, exhibit enhanced solubility compared to those with other protecting groups like trityl (Trt). sigmaaldrich.com This improved solubility is beneficial for both the synthesis process and the final drug formulation.

Development of Novel Therapeutic Agents

This compound serves as a versatile precursor in the synthesis of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and neuroprotection.

The unique structural and reactive properties of cysteine have made it a focal point in the design of novel anticancer agents. nih.gov this compound is utilized as a key starting material in the synthesis of more complex molecules with targeted anticancer activity.

One notable application is in the development of drug delivery systems. For instance, S-tert-butyl-L-cysteine has been used in the synthesis of hybrid block copolypeptides designed to encapsulate and deliver anticancer drugs like doxorubicin (B1662922). nih.gov These nanocarriers can be engineered to release their payload in response to specific stimuli within the tumor microenvironment, thereby enhancing therapeutic efficacy and reducing systemic toxicity.

Furthermore, research into the structure-activity relationships of cysteine derivatives has revealed the potential of S-substituted compounds in cancer therapy. For example, studies on S-trityl-L-cysteine derivatives as inhibitors of the mitotic kinesin Eg5, a target in cancer chemotherapy, have included the evaluation of analogs with different alkyl substituents, including a tert-butyl group. lookchem.com These studies provide valuable insights into how modifications at the sulfur atom of cysteine can modulate anticancer activity. The development of L-cystine-based polyamide nanocapsules for the targeted pulmonary delivery of doxorubicin further underscores the importance of cysteine derivatives in creating innovative anticancer drug delivery platforms. rsc.org

Table 1: Examples of Cysteine Derivatives in Anticancer Research

| Compound/System | Application | Key Findings |

| S-trityl-L-cysteine derivatives | Inhibition of Eg5 mitotic kinesin | Tert-butyl analogues showed significant potency, highlighting the role of the S-substituent in modulating activity. lookchem.com |

| L-cystine-based polyamide nanocapsules | Delivery of doxorubicin | Demonstrated effective targeted delivery to the lungs in preclinical models. rsc.org |

| S-allyl cysteine ester-caffeic acid amide hybrids | Colorectal cancer therapy | Hybrid molecules showed promising anticancer activity against human colon adenocarcinoma cells. nih.gov |

Oxidative stress is a key pathological mechanism in a range of neurodegenerative diseases. nih.gov Cysteine and its derivatives are known for their antioxidant properties, primarily through their role as precursors to glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.com While direct experimental studies on the neuroprotective effects of this compound are limited, the well-established neuroprotective actions of related cysteine compounds provide a strong rationale for its investigation in this area.

L-cysteine itself has been shown to exert neuroprotective effects in models of brain injury by stimulating the production of endogenous hydrogen sulfide (B99878) (H₂S) and mitigating neuronal cell death. researchgate.netnih.govnih.gov Similarly, derivatives such as S-allyl-L-cysteine (SAC) have demonstrated significant neuroprotective potential by reducing oxidative damage and improving neurological outcomes in models of focal cerebral ischemia. nih.govscienceopen.com N-acetyl-L-cysteine (NAC), another well-known cysteine derivative, has been shown to reduce oxidative damage in neurons in preclinical models of neurodegenerative diseases. researchgate.net

The common thread among these compounds is the cysteine backbone, which is responsible for their antioxidant and neuroprotective activities. smolecule.com The tert-butyl group in this compound serves to protect the reactive thiol group, which could potentially modulate its bioavailability and metabolic fate, thereby influencing its neuroprotective profile. It is plausible that this compound could act as a pro-drug, releasing L-cysteine or other active metabolites that can then participate in the synthesis of glutathione and exert antioxidant effects, thus mitigating oxidative damage in neuronal cells.

Structure-Activity Relationship (SAR) Studies in Drug Design and Optimization

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design and optimization. This compound and its analogs are valuable tools in conducting Structure-Activity Relationship (SAR) studies.

The systematic modification of the S-tert-butyl-L-cysteine scaffold allows researchers to probe the structural requirements for a desired biological effect. A pertinent example is the study of S-trityl-L-cysteine (STLC) derivatives as inhibitors of the Eg5 kinesin. In these studies, the trityl group was systematically replaced with other substituents, including n-butyl and tert-butyl groups, to understand their impact on inhibitory activity. lookchem.com

The findings from such studies can be compiled to build a comprehensive SAR profile. For instance, the data from the study on Eg5 inhibitors revealed that compounds with sterically demanding or polar functional groups at the sulfur atom were weak inhibitors. lookchem.com In contrast, analogs with shorter alkyl substituents, including the tert-butyl group, were considerably more potent. lookchem.com This suggests that the size and lipophilicity of the S-substituent play a critical role in the interaction with the target protein.

Table 2: Structure-Activity Relationship of S-Substituted L-Cysteine Derivatives as Eg5 Inhibitors

| Compound | S-Substituent | Basal Eg5 ATPase Inhibition (Ki app, nM) |

| 14 | Cyclohexyl | 1300 |

| 15 | Phenyl | 3300 |

| 16 | tert-Butyl | 84.2 |

| 17 | n-Butyl | 428.6 |

| 18 | Propyl | <50 |

| 19 | Ethyl | <50 |

| 21 | Methyl | <50 |

| Data adapted from a study on S-trityl-L-cysteine derivatives as Eg5 inhibitors. lookchem.com |

These SAR studies are instrumental in guiding the design of more potent and selective drug candidates. By understanding how specific structural modifications, such as the presence of a tert-butyl group, influence biological activity, medicinal chemists can rationally design new molecules with improved therapeutic properties. The use of this compound as a starting point for such investigations underscores its importance in the broader field of drug discovery. nih.gov

Advanced Analytical Methodologies for S Tert Butyl L Cysteine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the analysis of S-tert-Butyl-L-cysteine hydrochloride, offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

HPLC is a cornerstone technique for assessing the purity and determining the content of this compound. ruifuchemical.com Reversed-phase HPLC (RP-HPLC) is commonly employed, often utilizing C18 columns. researchgate.netsielc.cominsights.bio Due to the lack of a strong chromophore in the native molecule, which absorbs in the lower UV region (around 200 nm), direct UV detection can be challenging due to potential interference from solvents. sielc.comlongdom.org To overcome this, pre-column or post-column derivatization is frequently implemented to enhance detection sensitivity and selectivity. researchgate.netlongdom.org

For instance, a method for determining L-cysteine monohydrochloride involves pre-column derivatization with 2,4-dinitrochlorobenzene, allowing for detection at 360 nm. researchgate.net The separation is achieved on an Agilent HC C18 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer. researchgate.net Another approach for related amino thiols uses phenylisothiocyanate (PITC) as a derivatizing agent, with detection at 254 nm. researchgate.net

Chiral HPLC is essential for separating the enantiomers of cysteine derivatives, ensuring the stereochemical purity of this compound. nih.govyoutube.com Chiral stationary phases (CSPs) are widely used for the direct separation of enantiomers. nih.govyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are popular choices. nih.gov Another strategy is the indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. youtube.comresearchgate.net

The purity of this compound is often specified as greater than 98.0% or 99% as determined by HPLC. ruifuchemical.comchemimpex.com

Table 1: Exemplary HPLC Methods for Cysteine and Derivatives

| Parameter | Method 1: L-cysteine monohydrochloride | Method 2: Cysteine and Cystine |

| Technique | RP-HPLC with pre-column derivatization | Mixed-mode Chromatography |

| Column | Agilent HC C18 (4.6 mm x 250 mm, 5 µm) researchgate.net | Primesep 100 (4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile-0.014 mol·L-1 K2HPO4 (50:50), pH 8.2 researchgate.net | Acetonitrile/Water (20/80) with 0.1% H2SO4 sielc.com |

| Derivatizing Agent | 2,4-Dinitrochlorobenzene researchgate.net | None (direct detection) |

| Detection | UV at 360 nm researchgate.net | UV at 200 nm sielc.com |

| Flow Rate | 1.0 mL·min-1 researchgate.net | 1.0 mL/min sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids like this compound are non-volatile, they require derivatization prior to GC-MS analysis. nih.govsigmaaldrich.com The most common derivatization approach involves silylation, which converts the polar functional groups (amino and carboxyl) into more volatile silyl (B83357) derivatives. nih.govnih.gov

A widely used silylating agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comspringernature.com These TBDMS derivatives are more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com The analysis of the TBDMS derivative of cysteine allows for its quantification and structural confirmation through the characteristic mass spectrum. nih.govnist.gov For instance, the mass spectrum of the TBDMS derivative of cysteine exhibits a base peak corresponding to the loss of the amino acid side chain and other major peaks from the elimination of the tert-butyl group. nih.gov

The separation is typically performed on a nonpolar capillary column, such as a DB-5 or equivalent. nist.govnih.gov GC-MS methods offer high sensitivity, with detection limits in the nanogram per injection range. nih.gov

Table 2: GC-MS Analysis of Cysteine Derivatives

| Parameter | Value |

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.com |

| Derivative Formed | tert-Butyldimethylsilyl (TBDMS) derivative sigmaaldrich.comspringernature.com |

| Column Type | Nonpolar capillary column (e.g., SLB-5ms, DB-5) sigmaaldrich.comnist.gov |

| Ionization Mode | Electron Impact (EI) nih.gov |

| Detection | Mass Spectrometry (MS) nih.gov |

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a key strategy to improve the chromatographic analysis of this compound by enhancing volatility for GC or improving detectability for HPLC.

For HPLC:

Pre-column Derivatization with Fluorescent Tags: Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or N-tert-butyloxycarbonyl-L-cysteine) react with primary amines to form highly fluorescent isoindole derivatives. researchgate.netresearchgate.net This significantly increases detection sensitivity.

Pre-column Derivatization with UV-Absorbing Tags: Reagents such as phenylisothiocyanate (PITC), dansyl chloride, and 2,4-dinitrochlorobenzene introduce strong chromophores into the analyte molecule, allowing for sensitive UV detection at wavelengths where background interference is minimal. researchgate.netresearchgate.net

Thiol-Specific Derivatization: Reagents like monobromobimane (B13751) specifically react with the thiol group of cysteine to form fluorescent adducts, enabling selective detection. mdpi.comnih.gov

For GC:

Silylation: As mentioned, agents like MTBSTFA are used to create volatile tert-butyldimethylsilyl (TBDMS) derivatives of the amino and carboxyl groups, making the compound suitable for GC analysis. nih.govsigmaaldrich.com

The choice of derivatization reagent and strategy depends on the analytical requirements, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

Spectroscopic and Electrochemical Characterization Methods

Spectroscopic and electrochemical techniques provide valuable information regarding the molecular structure and can be adapted for the detection of this compound.

Vibrational Spectroscopy (Raman, ATR-FTIR) for Structural Analysis

Vibrational spectroscopy, including Raman and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, offers a non-destructive means of obtaining detailed structural information about this compound.

Raman Spectroscopy: The Raman spectrum of cysteine and its derivatives provides characteristic bands corresponding to specific molecular vibrations. rsc.org The S-H stretching vibration of the cysteine sulfhydryl group typically appears in the 2500-2600 cm⁻¹ region, which is a relatively clean spectral window. nih.gov The C-S stretching vibration is observed around 656-681 cm⁻¹. researchgate.netmdpi.com The presence of the tert-butyl group would introduce characteristic bands, such as those around 1462 cm⁻¹, which are assigned to the tert-butyl groups. researchgate.net By analyzing the Raman spectrum, one can confirm the presence of key functional groups and gain insights into the molecular conformation. rsc.orgnih.gov

ATR-FTIR Spectroscopy: ATR-FTIR spectroscopy is another powerful tool for characterizing the functional groups present in this compound. researchgate.net The FTIR spectra of cysteine-related compounds show typical absorption bands for proteins and amino acids. researchgate.net Key bands include N-H stretching vibrations (around 3269 cm⁻¹), C-H stretching from the fatty acid and polyol components (2849–2990 cm⁻¹), and amide bands. researchgate.netnih.gov The presence of the hydrochloride salt would be evident in the fingerprint region of the spectrum. ATR-FTIR, coupled with chemometric techniques like principal component analysis (PCA), has been used to differentiate sources of L-cysteine. researchgate.net

Table 3: Key Vibrational Bands for Cysteine and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| S-H Stretch | 2500-2600 nih.gov | Raman |

| C-S Stretch | ~656-681 researchgate.netmdpi.com | Raman |

| tert-Butyl Group | ~1462 researchgate.net | Raman |

| N-H Stretch | ~3269 researchgate.net | ATR-FTIR |

| C-H Stretch | 2849-2990 researchgate.net | ATR-FTIR |

Application of Electrochemical Biosensors for Detection

Electrochemical biosensors offer a sensitive, rapid, and often portable platform for the detection of electroactive species like cysteine. researchgate.net While specific biosensors for this compound are not extensively documented, the principles applied to L-cysteine detection are relevant.

These sensors typically work by monitoring the electrochemical oxidation of the thiol group on the surface of a modified electrode. researchgate.net Various electrode modifications have been explored to enhance sensitivity and selectivity, including the use of boron-doped diamond electrodes, gold nanoparticles, and conductive polymers. researchgate.netnih.gov For instance, a screen-printed diamond electrode has been shown to be effective for the sensitive detection of L-cysteine, with a low limit of detection. researchgate.net

A novel approach involves the in-situ electropolymerization of L-cysteine on an electrode surface, creating a poly(cysteine)-modified electrode that exhibits enhanced sensitivity for cysteine detection. nih.gov Such a sensor was able to detect L-cysteine in a linear range of 10–800 μM with a detection limit of 5.5 μM. nih.govresearchgate.net These methodologies could potentially be adapted for the detection of this compound, leveraging the electrochemical activity of its cysteine core.

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and identification of this compound. This method provides precise information on the compound's molecular weight and offers insights into its structural integrity through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a commonly employed soft ionization technique for analyzing amino acid derivatives like this compound. In positive ion mode ESI-MS, the molecule is typically observed as the protonated molecular ion [M+H]⁺. Given the molecular formula of the free base (C₇H₁₅NO₂S) is 177.08 g/mol , the protonated molecule would have a theoretical monoisotopic mass-to-charge ratio (m/z) of approximately 178.09. The presence of the hydrochloride salt results in a molecular weight of approximately 213.73 g/mol for C₇H₁₆ClNO₂S. smolecule.comnih.govchemicalbook.com

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion, are utilized to generate characteristic fragment ions. The fragmentation of this compound is dictated by the lability of certain bonds within its structure. The primary fragmentation pathways for S-alkylated cysteine derivatives often involve the cleavage of the carbon-sulfur bond and bonds within the amino acid backbone.

A key fragmentation event is the neutral loss of the tert-butyl group. This proceeds via the cleavage of the S-C(CH₃)₃ bond, leading to the formation of a stable tert-butyl carbocation. Another significant fragmentation pathway involves the loss of the carboxyl group in the form of CO₂. The combination of these fragmentation events and others results in a characteristic mass spectrum.

While a publicly available, detailed experimental mass spectrum for this compound is not widespread, based on the known fragmentation patterns of similar S-alkyl cysteine derivatives, a proposed fragmentation scheme can be outlined. The major fragments would likely arise from the loss of the tert-butyl group and subsequent or concurrent losses of water and carbon monoxide from the cysteine backbone.

Below are data tables detailing the key molecular and proposed fragment ions for this compound.

Table 1: Key Molecular Ion Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| Protonated Molecule [M+H]⁺ | C₇H₁₆NO₂S⁺ | 178.09 |

Table 2: Proposed ESI-MS/MS Fragmentation Data for the [M+H]⁺ Ion of S-tert-Butyl-L-cysteine

| Proposed Fragment Ion | Neutral Loss | Theoretical m/z of Fragment |

| [M+H - C₄H₈]⁺ | Loss of isobutylene (B52900) | 122.04 |

| [M+H - H₂O]⁺ | Loss of water | 160.08 |

| [M+H - COOH]⁺ | Loss of formic acid | 132.10 |

| [M+H - C₄H₉]⁺ | Loss of tert-butyl radical | 121.03 |

| [M+H - C₄H₈ - H₂O]⁺ | Loss of isobutylene and water | 104.03 |

| [M+H - C₄H₈ - CO]⁺ | Loss of isobutylene and carbon monoxide | 94.04 |

Computational Chemistry and Theoretical Investigations of S Tert Butyl L Cysteine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure of molecules, which governs their stability, conformation, and reactivity. These methods solve approximations of the Schrödinger equation to determine the energies and properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for studying systems like amino acid derivatives. researchgate.netmdpi.com For S-tert-Butyl-L-cysteine hydrochloride, DFT can be used to compute fundamental properties such as electron distribution, electrostatic potential maps, and atomic charges. These properties are crucial for understanding how the molecule interacts with its environment.

DFT is also a powerful tool for predicting chemical reactivity. nih.gov By calculating the energies of reactants, transition states, and products, DFT can determine activation energies and reaction enthalpies for potential chemical transformations. researchgate.net For instance, DFT-based approaches have been successfully used to predict the reactivity of various compounds toward cysteine residues in proteins. nih.govbris.ac.uk In the case of this compound, the presence of the bulky and electron-donating tert-butyl group is expected to influence the reactivity of the sulfur atom. nih.gov DFT calculations can quantify these steric and electronic effects, providing a theoretical basis for its observed chemical behavior. nih.gov

Table 1: Electronic Properties of this compound Predictable by DFT This table presents a conceptual list of properties and their significance, as specific computational results for this molecule are not available in public literature.

| Calculated Property | Significance |

|---|---|

| Electron Density Distribution | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution, predicting sites for non-covalent interactions like hydrogen bonding. |

| Atomic Charges (e.g., Mulliken, NBO) | Quantifies the partial charge on each atom, offering insights into polarity and reactive sites. |

| Dipole Moment | Indicates the overall polarity of the molecule, affecting its solubility and interaction with polar solvents. |

| Activation Energy (ΔE‡) | Predicts the kinetic feasibility of a chemical reaction; a higher barrier implies a slower reaction. |

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Ab initio and semiempirical methods are foundational tools for this purpose.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide highly accurate energies and geometries. nih.govnih.gov Benchmark ab initio studies on cysteine have identified numerous stable conformers, demonstrating the complexity of its potential energy surface. nih.govnih.gov For this compound, these methods can be used to perform a systematic search of the conformational space by rotating the key dihedral angles to locate all energy minima.

Semiempirical Methods: These methods are faster than ab initio calculations because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for initial conformational searches on larger molecules before refining the results with more rigorous methods like DFT or ab initio calculations.

The conformational preferences of cysteine derivatives are governed by a balance of intramolecular forces, including hydrogen bonding, hyperconjugative effects, and steric repulsion. beilstein-journals.orgnih.govnih.gov The bulky tert-butyl group in this compound introduces significant steric hindrance, which is expected to strongly influence the preferred side-chain conformations compared to unmodified L-cysteine. nih.gov

Table 2: Hypothetical Conformational Analysis Data for this compound This table illustrates the type of data generated from conformational analysis. The values are hypothetical.

| Conformer | Key Dihedral Angles (χ1, χ2) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 60°, 180° | 0.00 | 75.5 |

| B | -60°, 180° | 0.50 | 22.1 |

| C | 180°, 60° | 2.50 | 2.4 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it an indicator of its nucleophilicity or basicity. libretexts.orgyoutube.com A higher energy HOMO suggests a stronger tendency to donate electrons.

LUMO: This is the innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons, indicating its electrophilicity or acidity. libretexts.orgyoutube.com A lower energy LUMO suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.org For this compound, analysis of the HOMO would likely show significant electron density on the sulfur atom, identifying it as a primary site for nucleophilic attack.

Table 3: Representative Frontier Orbital Data from Quantum Chemical Calculations This table shows representative data and interpretations. The values are for illustrative purposes.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.8 | Moderate electron-donating ability (nucleophilicity), localized on the sulfur atom. |

| LUMO | +1.2 | Low electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 8.0 | High kinetic stability and relatively low reactivity. |

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations model its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule. nih.gov